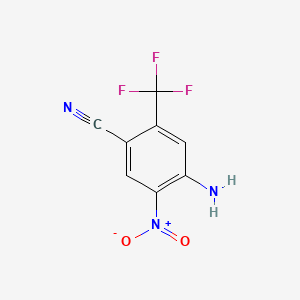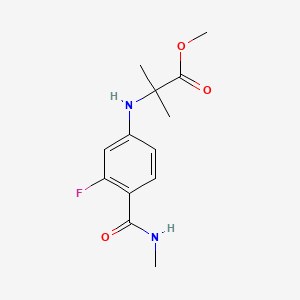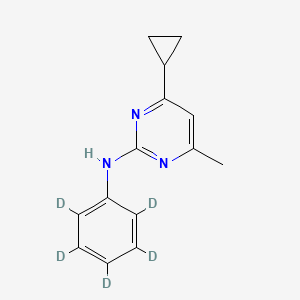
Cyprodinil-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyprodinil-d5 is an isotope-labeled analog of the pyrimidinamine fungicide cyprodinil, where the phenyl protons are replaced by deuterium. This compound is primarily used in scientific research for the quantitative analysis of pesticides due to its stable isotopic labeling, which allows for precise measurements in mass spectrometry .
科学研究应用
Cyprodinil-d5 is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of cyprodinil in various samples.
Biology: The compound helps in studying the metabolic pathways of cyprodinil in biological systems.
Medicine: Research involving this compound aids in understanding the pharmacokinetics and pharmacodynamics of cyprodinil.
Industry: It is used in environmental analysis to monitor pesticide residues in agricultural products.
作用机制
Target of Action
Cyprodinil-d5, a deuterium-labeled analog of the pyrimidinamine fungicide Cyprodinil , primarily targets the biosynthesis of methionine in phytopathogenic fungi . Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes within the fungal cells .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of methionine . This inhibition disrupts the normal metabolic processes of the fungi, leading to the cessation of their growth and eventual death . It’s worth noting that this compound also acts as an androgen receptor (AR) agonist in the absence of the AR agonist DHT and inhibits the androgenic effect of DHT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methionine biosynthesis pathway in phytopathogenic fungi . By inhibiting this pathway, this compound disrupts the production of essential proteins and other metabolites, leading to the inhibition of fungal growth .
Pharmacokinetics
This compound is characterized by low solubility and volatility . It is moderately persistent in soils but may be persistent in water systems depending on local conditions . These properties impact its bioavailability and distribution in the environment .
Result of Action
The primary molecular effect of this compound is the inhibition of methionine biosynthesis, which leads to the disruption of essential metabolic processes in the fungi . On a cellular level, this results in the inhibition of fungal growth . Additionally, this compound has been observed to elicit cardiac abnormality in zebrafish embryos .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soils and water systems can be influenced by local conditions . Furthermore, it has been observed that certain naturally occurring compounds, such as Resveratrol, can mitigate the toxic effects of this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyprodinil-d5 involves the deuteration of cyprodinil. The process typically includes the introduction of deuterium atoms into the phenyl ring of cyprodinil. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
化学反应分析
Types of Reactions: Cyprodinil-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .
相似化合物的比较
Cyprodinil: The non-labeled version of Cyprodinil-d5, used widely as a fungicide.
Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action.
Fludioxonil: A phenylpyrrole fungicide that also targets fungal growth but through a different mechanism.
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The deuterium atoms in this compound allow for precise tracking and quantification in mass spectrometry, making it an invaluable tool in scientific research .
属性
IUPAC Name |
4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORKNGNJCEJBX-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C3CC3)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
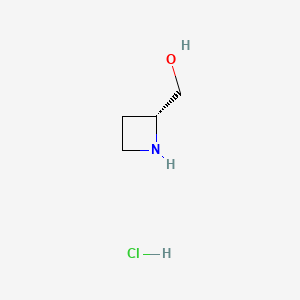
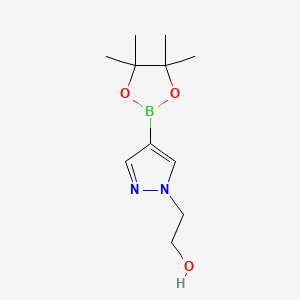
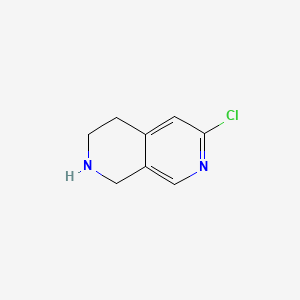
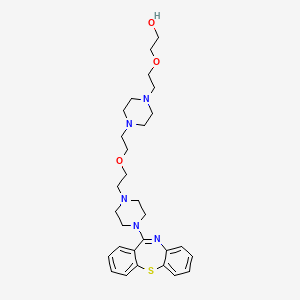

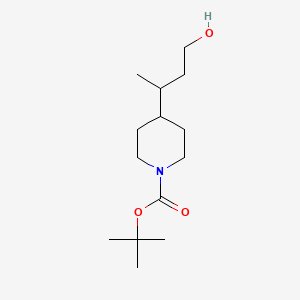
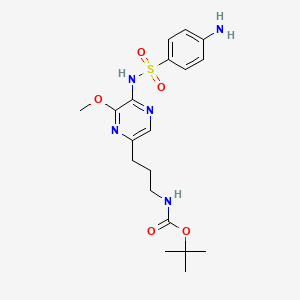
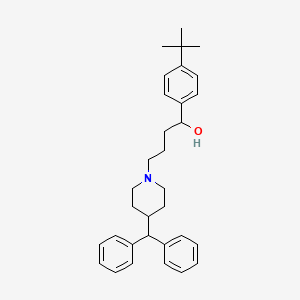
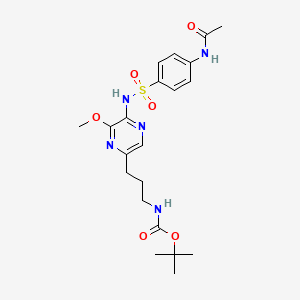

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)
